1-(2,3-dihydro-1H-inden-1-yl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
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Overview
Description
1-(2,3-dihydro-1H-inden-1-yl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an indene moiety with a pyrrolidine ring, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide involves several steps. One efficient method for synthesizing similar compounds involves the use of 2,3-dihydro-1H-indene-1-methanamine derivatives . The process typically includes the following steps:
Starting Material: The synthesis begins with 4-nitro-3-phenylbutanoic acid.
Reaction Steps: The compound undergoes hydrogenation, hydrolysis, amidation, and reduction reactions.
Conditions: The reactions are carried out under mild conditions with less pollution and simple manipulation.
Chemical Reactions Analysis
1-(2,3-dihydro-1H-inden-1-yl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with halogens or other substituents.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties.
Industry: The compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-1-yl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2,3-dihydro-1H-inden-1-yl)-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide can be compared with other similar compounds, such as:
2,3-dihydro-1H-indene-1-acetic acid: This compound has a similar indene structure but different functional groups.
2,3-dihydro-1H-inden-2-ylhydrazine mesylate: Another compound with an indene moiety, used in different applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-14(16-19)10-7-13(18)17(8-10)12-6-5-9-3-1-2-4-11(9)12/h1-4,10,12,19H,5-8H2,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVCISGTIXYVMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3CC(CC3=O)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C1N3CC(CC3=O)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.